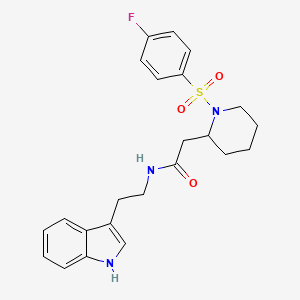

N-(2-(1H-indol-3-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S/c24-18-8-10-20(11-9-18)31(29,30)27-14-4-3-5-19(27)15-23(28)25-13-12-17-16-26-22-7-2-1-6-21(17)22/h1-2,6-11,16,19,26H,3-5,12-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHDMFMWNYFILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features an indole moiety, a piperidine ring, and a sulfonyl group attached to a fluorophenyl group. Its molecular formula is C20H24FN3O2S, with a molecular weight of approximately 389.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of the compound, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1 | Bactericidal |

| Escherichia coli | 1.0 | 2 | Bactericidal |

| Pseudomonas aeruginosa | 2.0 | 4 | Bactericidal |

The compound exhibited significant antibacterial activity with MIC values ranging from 0.5 to 2.0 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of the compound were evaluated in vitro using various cell lines. The results indicated low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Hemolytic Activity (% Lysis) |

|---|---|---|

| HeLa | >60 | 5.12 |

| MCF-7 | >60 | 4.78 |

| A549 | >60 | 3.23 |

The hemolytic activity was significantly low compared to Triton X-100, indicating that the compound is relatively non-toxic to human red blood cells .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- DNA Gyrase Inhibition : It has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Synergistic Effects : The compound exhibits synergistic effects when combined with other antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives related to this compound, revealing enhanced biological activities in some analogs. For instance, modifications in the piperidine ring or indole structure have resulted in compounds with improved antimicrobial potency and selectivity.

Example Case Study

A study conducted by researchers synthesized various derivatives of the parent compound and tested their antimicrobial activities against clinical isolates of resistant bacteria. One derivative demonstrated an MIC value as low as 0.22 µg/mL against Staphylococcus aureus, highlighting the potential for developing more potent antimicrobial agents based on this scaffold .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity. Certain derivatives have shown promise in preclinical models for their ability to reduce seizure activity, suggesting potential development as anticonvulsant medications. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance anticonvulsant efficacy .

Cancer Therapeutics

There is emerging interest in the application of indole-based compounds in oncology. Some studies suggest that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The sulfonamide group in this compound may play a role in enhancing its anticancer activity by interacting with specific cellular pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of indole derivatives, including those structurally related to this compound. The results indicated that certain modifications significantly enhanced antibacterial properties against Gram-positive and Gram-negative bacteria, providing insights into potential therapeutic applications .

Case Study 2: Anticonvulsant Activity Assessment

In another investigation, a group of researchers tested various analogs for anticonvulsant properties using animal models. The findings revealed that specific structural configurations led to improved efficacy compared to standard treatments like sodium valproate, highlighting the potential for developing new anticonvulsants based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling indole-derived ethylamine with a sulfonated piperidine-acetamide intermediate. A stepwise approach is recommended:

- Step 1 : Sulfonation of piperidine derivatives using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfone group.

- Step 2 : Acetamide formation via nucleophilic acyl substitution, employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine-sulfone moiety to the indole-ethylamine scaffold.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for sulfonation, DMF for coupling) and temperature (0–25°C) to minimize side reactions like over-sulfonation or racemization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks for the indole NH (~10–12 ppm), sulfone-linked aromatic protons (7.5–8.5 ppm), and piperidine protons (2.5–4.0 ppm).

- FT-IR : Confirm sulfone (S=O stretching at 1300–1350 cm⁻¹) and acetamide (C=O at 1650–1700 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₅FN₃O₃S) with <5 ppm mass error.

- Theoretical Validation : Compare experimental spectra with DFT-calculated vibrational frequencies and NMR chemical shifts to resolve ambiguities .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer :

- In Silico Docking : Use software like AutoDock Vina to screen against receptors with sulfone/indole-binding pockets (e.g., AKR1C3, prostaglandin F synthase). Prioritize targets with binding energy ≤ -8 kcal/mol.

- Pharmacophore Mapping : Align structural motifs (indole for hydrophobic interactions, sulfone for polar contacts) with known ligands of cancer-related enzymes or GPCRs.

- Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) using recombinant proteins or cell lysates .

Advanced Research Questions

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across assays) be analyzed and resolved?

- Methodological Answer :

- Root-Cause Analysis : Check for assay interference (e.g., compound aggregation detected via dynamic light scattering) or solvent effects (DMSO >1% may alter protein stability).

- Orthogonal Assays : Validate activity using both cell-based (e.g., proliferation inhibition in PC-3 cells) and biochemical (e.g., AKR1C3 enzyme inhibition) platforms.

- Statistical Modeling : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, incubation time) contributing to variability. Use response surface methodology to optimize conditions .

Q. What strategies are recommended for improving solubility and bioavailability without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen or indole NH to enhance aqueous solubility.

- Co-Crystallization : Screen with cyclodextrins or hydrophilic co-formers (e.g., succinic acid) to stabilize amorphous phases.

- Structure-Activity Relationship (SAR) : Systematically modify the piperidine sulfone group (e.g., replace 4-fluorophenyl with morpholine) and assess logP changes via shake-flask experiments .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with dynamic protein targets?

- Methodological Answer :

- System Setup : Embed the compound in a solvated lipid bilayer (for membrane-bound targets) or explicit solvent (for soluble enzymes). Use AMBER or CHARMM force fields.

- Binding Free Energy Calculation : Perform alchemical free energy perturbation (FEP) to quantify contributions of key residues (e.g., AKR1C3 Tyr55) to binding.

- Trajectory Analysis : Identify stable binding poses and hydrogen-bonding networks using VMD or PyMOL. Compare with mutagenesis data to validate simulations .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-MS/MS Analysis : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products. Monitor for sulfone hydrolysis (~18–20 min retention time) or indole oxidation (mass shift +16 Da).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C based on degradation rates at elevated temperatures .

Notes on Evidence Utilization

- Structural and spectroscopic validation methods derive from indole-sulfonamide analogs in and .

- Synthesis protocols integrate steps from AKR1C3 inhibitors ( ) and pyrazolo-pyrimidine derivatives ().

- Advanced methodologies (e.g., DoE, MD simulations) are adapted from flow chemistry ( ) and receptor modeling studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.